molecular formula C4H6F3I B1332408 1,1,1-Trifluoro-3-iodobutane CAS No. 540-87-4

1,1,1-Trifluoro-3-iodobutane

Cat. No. B1332408
CAS RN: 540-87-4
M. Wt: 237.99 g/mol
InChI Key: SYXQWKHNRKDCIF-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-iodobutane is a halogenated organic compound that contains both iodine and fluorine atoms. It is related to various other fluorinated alkanes and alkenes, which are of interest due to their unique chemical properties and potential applications in synthesis and industry.

Synthesis Analysis

The synthesis of compounds related to 1,1,1-Trifluoro-3-iodobutane often involves halogen exchange reactions, dehydrohalogenation, and other transformations of fluorinated precursors. For instance, the synthesis of trifluoromethylated heterocyclic compounds can be achieved using tributyl(3,3,3-trifluoro-1-propynyl)stannane, which is synthesized from bromo-trifluoropropene . Similarly, 1,1-difluoroallenes can be synthesized from 1,1,1-trifluoro-2-iodoethane through a zinc-promoted elimination reaction . These methods highlight the versatility of fluorinated iodine compounds in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often investigated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of hypervalent trifluoromethylthio-iodine(III) reagent was elucidated using these methods, providing insights into its reactivity and bonding . Electron diffraction and computational methods have also been used to determine the structure of related compounds, such as tetrafluoro-1,3-diselenetane, which exhibits a planar ring configuration .

Chemical Reactions Analysis

Fluorinated iodine compounds participate in a variety of chemical reactions. The addition of free radicals to unsaturated systems, such as the photochemical addition of trifluoroiodomethane to butenes, results in the formation of adducts that can undergo further transformations like dehydroiodination . The reactivity of these compounds can be further manipulated through the use of metal fluoride catalysts, which can selectively promote dehydrohalogenation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1,1-Trifluoro-3-iodobutane and related compounds are influenced by the presence of fluorine and iodine atoms. NMR investigations provide detailed information on

Scientific Research Applications

Photochemical Reactions and Radical Additions

1,1,1-Trifluoro-3-iodobutane demonstrates significant applications in the field of photochemical reactions. Studies have shown its involvement in the formation of various adducts through photochemical reactions. For instance, trifluoroiodomethane reacts with but-2-ene to produce 2-iodo-3-trifluoromethylbutane as a major product, highlighting the compound's role in radical additions and photochemical processes (Davies, Haszeldine, & Tipping, 1980).

Atmospheric Lifetimes and Photolysis Studies

1,1,1-Trifluoro-3-iodobutane is also relevant in environmental chemistry, particularly in understanding atmospheric lifetimes of various compounds. Research on hydroiodofluorocarbons (HIFCs), including 1,1,1-Trifluoro-3-iodobutane, has provided insights into their atmospheric removal processes. This research is crucial for assessing the environmental impact of these compounds (Nakano, Shibata, & Watanabe, 2017).

Structural and Vibrational Studies

The molecular structure and vibrational properties of compounds related to 1,1,1-Trifluoro-3-iodobutane, such as trifluoroacetones, have been studied. These investigations contribute to a deeper understanding of molecular dynamics and structural characteristics of fluoroorganic compounds (Shapiro, Lin, & Johnston, 1973).

Synthesis of Fluorinated Compounds

1,1,1-Trifluoro-3-iodobutane plays a role in the synthesis of various fluorinated organic compounds. Its reactivity and unique properties facilitate the creation of novel chemical structures, which are valuable in material science and organic chemistry (Hanamoto, Hakoshima, & Egashira, 2004).

properties

IUPAC Name

1,1,1-trifluoro-3-iodobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3I/c1-3(8)2-4(5,6)7/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXQWKHNRKDCIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68379-37-3
Record name Poly(difluoromethylene), α-fluoro-ω-(2-iodopropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68379-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60341547
Record name 1,1,1-Trifluoro-3-iodobutane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3-iodobutane

CAS RN

540-87-4
Record name 1,1,1-Trifluoro-3-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-1,1,1-trifluorobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
R Gregory, RN Haszeldine, AE Tipping - Journal of the Chemical …, 1971 - pubs.rsc.org
The photochemical reactions of trifluoroiodomethane or hydrogen bromide with 1,1,1-trifluorobut-2-ene have been studied. Trifluoroiodomethane gives the 1 : 1 adducts 1,1,1-trifluoro-2-…
Number of citations: 11 pubs.rsc.org
RN Haszeldine, DW Keen, AE Tipping - Journal of the Chemical …, 1970 - pubs.rsc.org
The thermal reaction of trifluoroiodomethane with vinyl fluoride gives a high yield of a mixture of the two isomeric 1 : 1 adducts 1,1,1,3-tetrafluoro-3-iodopropane and 1,1,1,2-tetrafluoro-3-…
Number of citations: 66 pubs.rsc.org
RN Haszeldine, DW Keen, PJ Robinson - Journal of the Chemical …, 1983 - pubs.rsc.org
The gas-thermal addition of trifluoroiodomethane to propene, at temperatures of 533–583 K, reactant ratios from 1 : 1 to 4 : 1, and total pressures of 100–300 mmHg, is shown to be a …
Number of citations: 2 pubs.rsc.org
RN Haszeldine, BR Steele - Journal of the Chemical Society …, 1953 - pubs.rsc.org
… of 10%) was slowly added to 1 : 1 : 1-trifluoro-3-iodobutane (1.70 g.), cooled in ice, and stirred for 2 hours. Heating at 80" during 4 hours caused precipitation of potassium iodide, and …
Number of citations: 56 pubs.rsc.org
DW Kenn - 1967 - search.proquest.com
The present work concerns the thermally-initiated free-radical additions of trifluoroiodomethane to various olefins. At 200 and a 3: 1 molar ratio of trifluoroiodomethane to olefin high …
Number of citations: 0 search.proquest.com
AM Geyer, RN Haszeldine, K Leedham… - Journal of the Chemical …, 1957 - pubs.rsc.org
… 261 mp in light petroleum and in ethanol), or 1 : 1 : 1-trifluoro-3-iodobutane (Amax. 264 mp in ethanol), associated with the presence of silicon a to the >CHI group. The trichloro-…
Number of citations: 3 pubs.rsc.org
T Hohmann, M Dyrks, S Chowdhary… - The Journal of …, 2022 - ACS Publications
Fluorinated amino acids play an important role in the field of peptide and protein engineering. Although numerous syntheses have been published in recent decades, strategies that …
Number of citations: 9 pubs.acs.org
CL Yaws - 2015 - books.google.com
Increased to include over 25,000 organic and inorganic compounds, The Yaws Handbook of Vapor Pressure: Antoine Coefficients, Second Edition delivers the most comprehensive …
Number of citations: 321 books.google.com
T Davies - 1975 - search.proquest.com
The work described in this thesis is mainly concerned with an investigation of the thermally (270-300 C)-and photochemically-initiated reactions of hexafluoropropene with n-butane, n-…
Number of citations: 0 search.proquest.com
M O'Duill - 2015 - ora.ox.ac.uk
In this thesis new synthetic routes towards perfluorinated compounds are described, as well as their radiolabelling with fluorine-18, with the aim of application in pharmaceutically …
Number of citations: 3 ora.ox.ac.uk

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